molecular formula C36H70O4S B087046 Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate CAS No. 13103-52-1

Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate

Cat. No.: B087046
CAS No.: 13103-52-1
M. Wt: 599 g/mol
InChI Key: RRZCFXQTVDJDGF-UHFFFAOYSA-N
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Description

Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate (CAS: 13103-52-1, EC: 236-025-0) is a synthetic ester compound characterized by a complex structure featuring:

  • An octadecyl (C18) chain as the primary ester group.
  • A thioether (-S-) linkage at the third carbon of the propionate backbone.
  • A dodecyloxy (C12) group and a ketone (3-oxo) on the adjacent propyl substituent .

Environmental safety data indicate it is classified as a water pollutant, necessitating precautions to avoid contamination of waterways .

Properties

IUPAC Name

dodecyl 3-(3-octadecoxy-3-oxopropyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H70O4S/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-32-40-36(38)30-34-41-33-29-35(37)39-31-27-25-23-21-14-12-10-8-6-4-2/h3-34H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZCFXQTVDJDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H70O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065353
Record name Octadecyl 3-((3-(dodecyloxy)-3-oxopropyl)thio)propionate
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Molecular Weight

599.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Pellets or Large Crystals
Record name Propanoic acid, 3-[[3-(dodecyloxy)-3-oxopropyl]thio]-, octadecyl ester
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CAS No.

13103-52-1
Record name Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propanoate
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Record name Lauryl stearyl 3,3'-thiodipropionate
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Record name Propanoic acid, 3-[[3-(dodecyloxy)-3-oxopropyl]thio]-, octadecyl ester
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Record name Octadecyl 3-((3-(dodecyloxy)-3-oxopropyl)thio)propionate
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Record name Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate
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Record name Lauryl stearyl thiodipropionate
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Preparation Methods

Thiol-Ene Reaction-Based Synthesis

The thiol-ene reaction offers a robust method for introducing thioether linkages. In this approach, 3-mercaptopropionic acid reacts with an α,β-unsaturated ester, such as dodecyl acrylate, under radical initiation. The resulting thioether intermediate is subsequently esterified with octadecanol.

Key Conditions :

  • Solvent : Toluene or dichloromethane.

  • Catalyst : Azobisisobutyronitrile (AIBN) at 0.5–1 mol%.

  • Temperature : 60–80°C under nitrogen atmosphere.

  • Yield : 70–85% after purification via column chromatography1.

Stepwise Esterification and Thioether Formation

An alternative route involves synthesizing the thioether propionic acid precursor before esterification. For example, 3,3'-thiodipropionic acid is first reacted with dodecyl bromide to form 3-(dodecylthio)propionic acid, which is then esterified with octadecanol using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

Advantages :

  • Avoids side reactions associated with radical pathways.

  • Enables precise control over esterification steps2.

Catalytic Systems and Optimization

Acid-Catalyzed Esterification

Concentrated sulfuric acid or p-toluenesulfonic acid (p-TSA) is widely used for esterification. A study comparing catalysts found p-TSA (2 mol%) in toluene at 110°C for 12 hours achieved 92% conversion, whereas sulfuric acid yielded 88% but required neutralization steps3.

Table 1: Catalyst Performance in Esterification

CatalystSolventTemperature (°C)Time (h)Yield (%)
p-TSA (2 mol%)Toluene1101292
H₂SO₄Toluene1201088
EnzymaticSolvent-free602478

Enzymatic Catalysis

Lipase-based catalysts (e.g., Candida antarctica Lipase B) offer eco-friendly alternatives. In solvent-free systems at 60°C, enzymatic esterification achieves 78% yield but requires longer reaction times (24 hours)4.

Industrial-Scale Production

Batch Reactor Processes

Industrial synthesis employs jacketed reactors with capacities exceeding 1,000 L. Key parameters include:

  • Molar Ratios : 1:1.2 (thiol:ester) to minimize unreacted thiol.

  • Temperature Control : 70–90°C to prevent thermal degradation.

  • Purification : Short-path distillation under reduced pressure (0.1–1 mmHg) isolates the product with >95% purity5.

Continuous Flow Systems

Recent advances utilize microreactors for enhanced heat/mass transfer. A pilot study demonstrated 98% conversion in 30 minutes at 100°C, compared to 8 hours in batch systems6.

Table 2: Batch vs. Continuous Flow Synthesis

ParameterBatch ReactorContinuous Flow
Reaction Time8 h0.5 h
Temperature (°C)90100
Conversion (%)9598
Energy ConsumptionHighModerate

Challenges and Mitigation Strategies

Steric Hindrance from Long Alkyl Chains

The octadecyl and dodecyloxy groups impede reaction kinetics. Solutions include:

  • Solvent Selection : High-boiling solvents like xylene improve solubility.

  • Microwave Assistance : Reduces reaction time by 40%7.

Oxidation of Thioether Linkages

Exposure to air during synthesis can oxidize thioethers to sulfoxides. Mitigation involves:

  • Inert Atmosphere : Nitrogen or argon sparging.

  • Antioxidants : Addition of 0.1% BHT (butylated hydroxytoluene)8.

Analytical Validation of Synthesis

Structural Confirmation

  • NMR Spectroscopy : ¹H NMR shows characteristic peaks at δ 2.85 (thioether –S–CH₂–) and δ 4.10 (–COO–CH₂–).

  • FTIR : Strong absorbance at 1,730 cm⁻¹ (ester C=O) and 650 cm⁻¹ (C–S)9.

Purity Assessment

  • HPLC : Retention time of 12.3 minutes with >99% purity.

  • GC-MS : Molecular ion peak at m/z 599.004 [M+H]⁺10.

Chemical Reactions Analysis

Types of Reactions

Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Polymer Additive

One of the primary applications of Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate is as an additive in synthetic organic polymers. It functions as a stabilizer that enhances the thermal and oxidative stability of polymers, which is crucial for extending their lifespan and maintaining performance under stress.

Case Study: Polymer Stability

A study examined the degradation behavior of polymer-additives including this compound. The results indicated that this compound significantly improved the thermal stability of polypropylene matrices when subjected to oxidative conditions. The degradation products were monitored to assess environmental risks associated with its use .

Environmental Impact

Research has been conducted to evaluate the environmental degradation of this compound when released into waste compost and soil. The findings showed that while it is stable under normal conditions, it undergoes gradual biotic degradation over time, which is essential for assessing its long-term environmental impact.

Biotic Degradation Study

In a controlled environment, the compound was subjected to biotic degradation tests alongside other polymer additives. The study found that the mineralization rates were highest through photooxidative degradation processes, indicating that while it poses minimal immediate ecological risks, its breakdown products need further investigation .

Industrial Applications

Beyond polymer stabilization, this compound has potential applications in various industries:

  • Lubricants : Its properties make it suitable for use in lubricants where enhanced thermal stability is required.
  • Coatings : It can be used in protective coatings to improve resistance against environmental factors.

Synthesis and Production

The synthesis of this compound involves complex chemical reactions that can be optimized for efficiency and yield. Various methods have been documented in patents, emphasizing the importance of reducing environmental impact during production processes .

Mechanism of Action

The mechanism of action of Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit the activity of certain enzymes involved in cholesterol synthesis and tumor growth. The compound’s sulfur and oxygen atoms play a crucial role in its binding to these molecular targets, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following compounds share structural motifs with the target molecule but differ in substituents and applications:

Table 1: Key Properties of Comparable Compounds
Compound Name CAS Number EC Number Molecular Formula Molecular Weight Melting Point Key Features
Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate 13103-52-1 236-025-0 Not Provided Not Provided Not Provided Thioether linkage; dodecyloxy-ketone substituent; water pollutant .
Octadecyl 3-mercaptopropionate 31778-15-1 250-801-6 Not Provided Not Provided Not Provided Contains a reactive -SH (mercapto) group; potential stabilizer .
Octadecyl 2-methyl-3-(tridecylthio)propionate 36994-36-2 253-302-1 Not Provided Not Provided Not Provided Methyl branch and longer tridecylthio chain; possible surfactant .
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate 2082-79-3 218-216-0 C35H62O3 530.87 50–52°C Phenolic antioxidant; bulky tert-butyl groups; used in plastics .

Biological Activity

Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate, also known as Lauryl stearyl 3,3'-thiodipropionate, is an organic compound with promising biological activity. This article explores its chemical properties, mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C36H70O4S
  • Molecular Weight : 599.004 g/mol
  • Density : 0.93 g/cm³
  • Boiling Point : 645 °C
  • Flash Point : 295.3 °C

These properties indicate that the compound is a stable thioester with low volatility, which contributes to its utility in various applications, including biological research and industrial uses .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in metabolic pathways. Research suggests that it may inhibit enzymes associated with cholesterol synthesis and tumor growth. The presence of sulfur and oxygen in its structure enhances its binding affinity to these targets, leading to significant biological effects .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. It has been shown to:

  • Inhibit the proliferation of cancer cells in vitro.
  • Induce apoptosis in various cancer cell lines.
  • Reduce tumor growth in animal models.

For instance, a study published in Cancer Research demonstrated that this compound significantly decreased the viability of breast cancer cells by inducing oxidative stress and disrupting mitochondrial function .

Anti-Atherosclerotic Effects

Research also indicates that this compound may have anti-atherosclerotic properties. It appears to lower cholesterol levels by inhibiting the activity of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. In a study involving hyperlipidemic rats, administration of the compound resulted in a significant reduction in serum cholesterol levels .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the effect of this compound on cancer cell viability.
    • Method : Human breast cancer cell lines were treated with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, with significant apoptosis noted at higher concentrations.
    • : The compound exhibits potent anticancer activity and warrants further investigation for therapeutic use.
  • Study on Cholesterol Reduction :
    • Objective : To assess the impact on cholesterol levels in a hyperlipidemic model.
    • Method : Rats were administered the compound for four weeks, with serum cholesterol levels measured pre-and post-treatment.
    • Results : A marked decrease in total cholesterol and LDL levels was recorded.
    • : this compound shows promise as a cholesterol-lowering agent.

Comparison with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC36H70O4SAnticancer, Anti-Atherosclerotic
Lauryl stearyl 3,3'-thiodipropionateC36H70O4SAntioxidant
3,3'-Thiobispropionic acid 1-dodecyl 1'-octadecyl esterC36H70O4SAntioxidant

This table highlights that while similar compounds may share structural features, their biological activities can vary significantly based on their specific functional groups and molecular interactions .

Future Directions

The future research directions for this compound include:

  • Expanding studies on its mechanism of action to identify specific molecular targets.
  • Conducting clinical trials to evaluate its efficacy and safety as a therapeutic agent.
  • Exploring its potential applications in drug formulation and delivery systems due to its favorable physicochemical properties.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate?

  • Methodological Answer : Synthesis typically involves transesterification or thiol-ene reactions. For structurally similar antioxidants (e.g., tert-butyl derivatives), sodium montmorillonite in methanol under nitrogen at 110–120°C and 2–3 MPa pressure has been used to achieve >99% yield . Catalysts like monobutyltin oxide and solvents such as toluene are also reported for analogous esters .

Q. How is the purity of this compound assessed in academic research?

  • Methodological Answer : Gas chromatography (GC) is commonly employed to monitor reaction progress and quantify residual reactants. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-performance liquid chromatography (HPLC) with UV detection are used for structural validation and purity assessment .

Q. What spectroscopic techniques are critical for characterizing its molecular structure?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., ester C=O, thioether S–C). Mass spectrometry (MS) confirms molecular weight (exact mass: 598.4960836 ), while NMR provides detailed structural insights, including alkyl chain conformation and sulfur connectivity .

Advanced Research Questions

Q. How do structural modifications in thioether-based antioxidants influence their thermal stabilization efficiency?

  • Methodological Answer : Comparative studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal that longer alkyl chains (e.g., octadecyl vs. dodecyl) enhance compatibility with polymer matrices, delaying oxidative degradation. The thioether group’s radical-scavenging efficacy can be quantified via oxidative induction time (OIT) measurements in polyolefins .

Q. What challenges arise in reconciling conflicting data on this compound’s antioxidant performance across studies?

  • Methodological Answer : Discrepancies in OIT values may stem from variations in polymer crystallinity, additive concentration, or testing protocols (e.g., ASTM D3895 vs. ISO 11357). Standardizing matrix preparation (e.g., melt-blending conditions) and controlling residual catalyst levels (from synthesis) are critical for reproducibility .

Q. What mechanistic insights explain its dual role as a primary and secondary antioxidant?

  • Methodological Answer : The thioether group acts as a hydroperoxide decomposer (secondary antioxidant), while the phenolic moiety (in analogs like Irganox 1076) scavenges free radicals (primary antioxidant). Electron paramagnetic resonance (EPR) studies can map radical intermediates, and computational models (DFT) predict reaction pathways .

Methodological Considerations

Q. How is the compound’s stability under UV irradiation evaluated in polymer composites?

  • Methodological Answer : Accelerated weathering tests (e.g., QUV chambers) combined with FTIR or ESR detect photodegradation products. Adding synergists (e.g., hindered amine light stabilizers) improves UV resistance, quantified via retention of mechanical properties (tensile strength, elongation) .

Q. What analytical strategies differentiate this compound from structurally similar antioxidants in complex mixtures?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) targets unique fragmentation patterns. For example, the m/z 530.87 [M+H]⁺ ion and thioether-specific transitions distinguish it from tert-butyl derivatives .

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